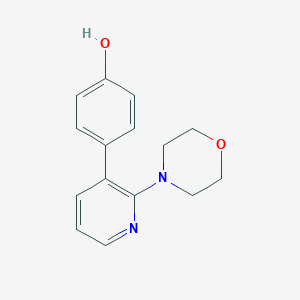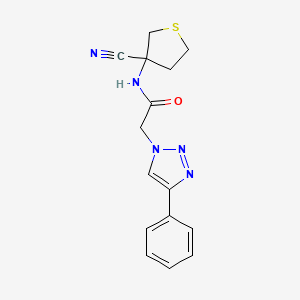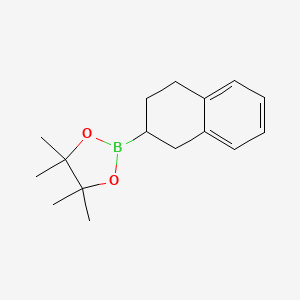
1-(Tert-butyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, also known as TBPB, is a chemical compound that has been studied for its potential use as a tool in scientific research. TBPB is a selective activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in various physiological processes, including pain sensation, inflammation, and respiratory function. In
Wissenschaftliche Forschungsanwendungen
Urea Biosensors
Urea biosensors have been developed to detect and quantify urea concentration due to its significant presence in various fields such as fishery, dairy, food preservation, and agriculture. Urea, being an end product of nitrogen metabolism in humans, its excessive or below-normal levels indicate various diseases. Enzyme urease is used as a bioreceptor in urea biosensors, with recent advances employing various nanoparticles and conducting polymers to enhance enzyme immobilization, aiming at long-lasting activity and precise detection (S. Botewad et al., 2021).
Drug Design and Urease Inhibitors
Research on urease inhibitors highlights their potential as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria. Urease catalyzes the hydrolysis of urea, contributing to infections by Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid as a urease inhibitor, its severe side effects have encouraged further exploration of urea derivatives and other classes of compounds for urease inhibition (Paulina Kosikowska & Łukasz Berlicki, 2011).
Synthesis of N-Heterocycles
Tert-butanesulfinamide, closely related to the core structure of 1-(Tert-butyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, is widely used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, and azetidines. These compounds are integral to many natural products and therapeutically relevant molecules, showcasing the importance of tert-butanesulfinamide in medicinal chemistry (R. Philip et al., 2020).
Supramolecular Capsules
Research on calixpyrrole scaffolds, which include structures related to pyrrolidinyl ureas, has led to the development of supramolecular capsules. These capsules, derived from calixpyrrole components, demonstrate significant potential in the self-assembly of molecular capsules. The use of calix[4]pyrrole derivatives in creating capsules with polar functionalized interiors indicates the versatility of pyrrolidinyl ureas in designing new materials with potential applications in drug delivery and molecular recognition (P. Ballester, 2011).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2,3)15-12(17)14-8-4-5-9-16-10-6-7-11-16/h6-11H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDCBPXSXPZXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC#CCN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)
![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)
![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)
![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)

![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)
![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2777627.png)
![N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777629.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2777633.png)
![methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2777634.png)
![(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone](/img/structure/B2777636.png)